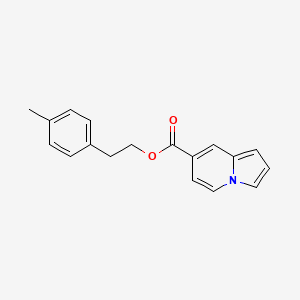

4-Methylphenethyl indolizine-7-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO2 |

|---|---|

Molecular Weight |

279.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)ethyl indolizine-7-carboxylate |

InChI |

InChI=1S/C18H17NO2/c1-14-4-6-15(7-5-14)9-12-21-18(20)16-8-11-19-10-2-3-17(19)13-16/h2-8,10-11,13H,9,12H2,1H3 |

InChI Key |

XLZCRLIPCGJOFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CN3C=C2 |

Origin of Product |

United States |

Reaction Chemistry and Derivatization of Indolizine 7 Carboxylates

Electrophilic and Nucleophilic Reactivity Profiles of the Indolizine (B1195054) Ring System

The indolizine ring system is characterized as a π-excessive heterocycle with a delocalized 10π-electron system, which makes it highly susceptible to electrophilic attack. jbclinpharm.orgresearchgate.net In terms of chemical reactivity, indolizines are often compared to other electron-rich heterocycles like indoles and pyrroles. jbclinpharm.orgchim.it

Electrophilic substitution reactions predominantly occur at the five-membered pyrrole-like ring, which has the highest electron density. mdpi.comnih.gov Specifically, positions C-1 and C-3 are the most reactive sites towards electrophiles. chim.itresearchgate.net Diazo coupling, for instance, typically takes place at the C-3 position. If this position is already substituted, the reaction proceeds at the C-1 position. jbclinpharm.org

Directed Carbon-Hydrogen (C-H) Functionalization Strategies on the Indolizine Core

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including indolizines. researchgate.netnih.gov These methods avoid the need for pre-functionalized starting materials and offer direct routes to introduce complexity onto the indolizine scaffold.

The formation of new carbon-carbon bonds via C-H activation is a key strategy for elaborating the indolizine core. Transition metal catalysis, particularly with palladium, has been instrumental in developing regioselective C-C bond-forming reactions.

Palladium-catalyzed C-H arylation is a well-established method for the functionalization of indolizines. For example, indolizines can react with a variety of aryltrifluoroborate salts in the presence of a Pd(OAc)₂ catalyst to yield C-3 arylated products in high yields. rsc.org This reaction tolerates both electron-donating and electron-withdrawing groups on the aryl partner. rsc.org Similarly, direct oxidative coupling with vinylarenes has been achieved, also favoring the C-3 position. nih.gov

| Catalyst/Reagent | Coupling Partner | Position Functionalized | Product Type | Reference |

| Pd(OAc)₂/AgOAc | Aryltrifluoroborate salts | C-3 | 3-Arylindolizines | rsc.org |

| Pd(OAc)₂ | 3-Phenylpropiolic acid | C-3 | 3-Alkynylated indolizines | rsc.org |

| MgI₂/Mn(OAc)₃·2H₂O | Donor-acceptor cyclopropanes | N/A (forms fused system) | Benzo-fused indolizines | rsc.org |

This table summarizes selected methods for C-C bond formation on the indolizine core.

Beyond C-C bonds, direct C-H functionalization has been extended to the formation of carbon-heteroatom bonds, providing access to indolizines with diverse functional groups. researchgate.net

C-O Bond Formation: A notable example is the palladium-catalyzed C1-acyloxylation of indolizines. This reaction proceeds with high regioselectivity at the C-1 position without the need for a directing group, representing the first instance of indolizine acyloxylation via C-H activation. nih.gov

C-P Bond Formation: The introduction of a phosphonate (B1237965) group has been achieved through a manganese(III) acetate-mediated C-H phosphonylation. This method allows various H-phosphonates to react with indolizines, affording phosphorylated products in good to excellent yields with high regioselectivity. researchgate.net

C-S Bond Formation: While less common, methods for C-S bond formation have also been explored as part of the broader effort to functionalize the indolizine core. researchgate.net

| Heteroatom | Method | Catalyst/Reagent | Position Functionalized | Product Type | Reference |

| Oxygen | Acyloxylation | Palladium-catalyzed | C-1 | 1-Acyloxyindolizines | nih.gov |

| Phosphorus | Phosphonylation | Mn(OAc)₃-mediated | Not specified | Phosphorylated indolizines | researchgate.net |

This table highlights key strategies for C-Heteroatom bond formation on the indolizine scaffold.

Transformations and Modifications at the Ester Functional Group

The ester group at the 7-position of 4-Methylphenethyl indolizine-7-carboxylate offers a versatile handle for further chemical modifications. Standard ester transformations, such as transesterification, amidation, and hydrolysis, can be applied to introduce new functionalities or to unmask the corresponding carboxylic acid.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base, or by enzymes such as lipases. organic-chemistry.org In the context of modifying indolizine-7-carboxylates, transesterification with various phenethyl alcohols could be employed to synthesize a library of related esters.

Enzymatic synthesis, particularly using immobilized lipases like Novozym 435 from Candida antarctica, is an effective method for transesterification under mild conditions. nih.govnih.gov For example, 2-phenylethyl acetate (B1210297) is synthesized by the transesterification of vinyl acetate with 2-phenethyl alcohol. nih.gov This methodology could be adapted to the indolizine-7-carboxylate substrate, reacting it with different substituted phenethyl alcohols to generate novel derivatives. The reaction kinetics often follow a ping-pong bi-bi mechanism. nih.gov

| Reaction Type | Catalyst | Acyl Donor/Alcohol | Key Features | Reference |

| Transesterification | Novozym 435 (Lipase) | Vinyl acetate / 2-Phenethyl alcohol | High conversion, mild conditions, enzyme reusability | nih.govnih.gov |

| Transesterification | Silica chloride | Various alcohols | Efficient for both alcoholysis and acidolysis | organic-chemistry.org |

| Transesterification | Sc(OTf)₃ | Various alcohols | Direct transesterification in boiling alcohols | organic-chemistry.org |

This table outlines different catalytic approaches for transesterification relevant to ester modification.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. dalalinstitute.com

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orglibretexts.org This reaction is reversible and typically does not proceed to completion. libretexts.org

Base-catalyzed hydrolysis (saponification) involves heating the ester with a strong base, such as sodium hydroxide. This reaction is irreversible and goes to completion, yielding an alcohol and the salt of the carboxylic acid. libretexts.org Subsequent acidification protonates the carboxylate salt to give the free carboxylic acid.

Amidation: Amides are generally synthesized by reacting a carboxylic acid derivative with an amine. While direct reaction of an ester with an amine to form an amide is possible, it is often a slow process. However, the conversion can be facilitated under certain conditions. The hydrolysis of the resulting amide back to the carboxylic acid is a difficult reaction, typically requiring harsh conditions like prolonged heating with aqueous acid or base. libretexts.orgmasterorganicchemistry.com Acid-catalyzed amide hydrolysis yields a carboxylic acid and an ammonium (B1175870) salt, while basic hydrolysis produces a carboxylate salt and an amine. libretexts.orglibretexts.org

| Transformation | Conditions | Products | Reversibility | Reference |

| Acidic Hydrolysis | Excess H₂O, strong acid catalyst, heat | Carboxylic acid + Alcohol | Reversible | libretexts.orglibretexts.org |

| Basic Hydrolysis (Saponification) | Strong base (e.g., NaOH), heat | Carboxylate salt + Alcohol | Irreversible | libretexts.org |

| Amide Hydrolysis (Acidic) | Aqueous acid, heat | Carboxylic acid + Ammonium salt | Irreversible | libretexts.orgmasterorganicchemistry.com |

| Amide Hydrolysis (Basic) | Aqueous base, heat | Carboxylate salt + Amine | Irreversible | libretexts.org |

This table compares the conditions and outcomes of ester and amide hydrolysis.

Structural Modifications at the 4-Methylphenethyl Moiety of this compound

Detailed studies focusing specifically on the derivatization of the 4-methylphenethyl group attached to the indolizine-7-carboxylate scaffold are not readily found in the surveyed chemical literature. Generally, modifications of such arylalkyl moieties in complex heterocyclic systems would involve standard aromatic substitution reactions on the phenyl ring or alterations to the ethyl linker.

Hypothetically, modifications to the 4-methylphenethyl moiety could be explored to probe structure-activity relationships in medicinal chemistry contexts. Such modifications could include:

Substitution on the Phenyl Ring: Introduction of various functional groups (e.g., halogens, nitro groups, alkoxy groups, etc.) at different positions on the phenyl ring could modulate the electronic and steric properties of the molecule.

Modification of the Methyl Group: The methyl group at the 4-position of the phenyl ring could be replaced with other alkyl groups or functionalized to introduce further diversity.

Alterations to the Ethyl Linker: The ethyl chain connecting the phenyl ring to the indolizine core could be lengthened, shortened, or functionalized, potentially impacting the molecule's conformational flexibility.

While general methods for such chemical transformations are well-established in organic synthesis, their specific application to this compound and the properties of the resulting derivatives have not been the subject of detailed published research. The existing literature on indolizine chemistry primarily focuses on substitutions at the C-1, C-2, C-3, and C-5 positions of the indolizine ring itself. chim.it

Further research would be necessary to synthesize and characterize derivatives of this compound with modifications on the 4-methylphenethyl moiety and to evaluate the impact of these structural changes on the compound's chemical and biological properties.

Computational and Theoretical Investigations of 4 Methylphenethyl Indolizine 7 Carboxylate and Analogs

Quantum Chemical Approaches for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, aromaticity, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its favorable balance of computational cost and accuracy. nih.gov The choice of functional and basis set is critical for obtaining reliable results. For indolizine (B1195054) derivatives and related nitrogen-containing heterocyclic systems, the B3LYP hybrid functional is widely employed and has been shown to provide good predictions for both geometric and electronic properties. researchgate.netnih.govnih.gov

The selection of the basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), are commonly used. researchgate.netnih.govresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in cyclic systems, while diffuse functions (++) are important for molecules with potential charge separation or lone pairs. For higher accuracy, especially for calculating properties like isomerization energies, larger basis sets such as def2-TZVPP may be utilized. chemrxiv.org A typical computational setup for optimizing the geometry and calculating the electronic properties of 4-Methylphenethyl indolizine-7-carboxylate would involve the B3LYP functional paired with the 6-311++G(d,p) basis set, often incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. researchgate.netresearchgate.net

Table 1: Representative Functionals and Basis Sets for Indolizine Calculations

| Level of Theory | Common Application | Reference |

|---|---|---|

| B3LYP/6-31G(d,p) | Geometry Optimization, Electronic Properties | nih.gov |

| B3LYP/6-311++G(d,p) | High-accuracy Geometries, Vibrational Frequencies, Energies | researchgate.netnih.gov |

| PBE0/et-pVQZ | Ionization Energies, Photoelectron Spectra | nih.gov |

This table is interactive. You can sort and filter the data.

The indolizine core is an aromatic 10-π electron system, isomeric with indole. chemrxiv.org However, the distribution of π-electrons and the degree of aromaticity in the fused five- and six-membered rings are not uniform. Computational methods are essential for quantifying this property. The primary tools for this are geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria like Nucleus-Independent Chemical Shift (NICS). unirioja.esnih.gov

HOMA values are calculated from experimental or computed bond lengths, with a value of 1 indicating a fully aromatic system and a value of 0 representing a non-aromatic system. researchgate.net NICS calculations determine the magnetic shielding at the center of a ring; large negative values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) are indicative of a diatropic ring current and thus aromaticity. chemrxiv.orgresearchgate.net

Studies on the parent indolizine system consistently show that the five-membered pyrrole-like ring exhibits a higher degree of aromaticity than the six-membered pyridine-like ring. chemrxiv.org This aligns with theoretical principles suggesting that in fused systems, aromaticity tends to be maximized in the smaller ring. chemrxiv.org The presence of an electron-withdrawing carboxylate group at the C7 position on the six-membered ring is expected to further decrease the aromatic character of that ring by pulling electron density away. The delocalization of π-electrons across the bicyclic core is a key feature that dictates the molecule's reactivity, particularly its propensity for electrophilic substitution. jbclinpharm.orgnih.govmdpi.com

Table 2: Calculated Aromaticity Indices for the Parent Indolizine Core

| Ring | HOMA Index | NICS(1)zz (ppm) | Aromatic Character | Reference |

|---|---|---|---|---|

| 5-membered | ~0.85 | ~ -12.5 | Highly Aromatic | chemrxiv.org |

This table is interactive. You can sort and filter the data. Values are representative estimates based on literature for the unsubstituted indolizine core.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insight into the static electronic structure, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of a molecule over time. mdpi.com For a molecule like this compound, which possesses flexible side chains, MD simulations are crucial for understanding its preferred shapes and motions in a solution or biological environment.

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, typically for nanoseconds or microseconds. mdpi.com

The key areas of flexibility in this compound are the rotatable bonds in the phenethyl group and the ester linkage. Analysis of the MD trajectory would focus on:

Dihedral Angle Distributions: Monitoring the torsion angles along the ethyl linker between the indolizine core and the 4-methylphenyl group to identify the most populated rotational conformers (rotamers).

Solvent Interactions: Observing how solvent molecules arrange around the solute and form potential hydrogen bonds, particularly with the carboxylate group's oxygen atoms.

Such simulations can reveal whether the phenethyl side chain folds back over the indolizine ring or adopts a more extended conformation, which has significant implications for its interactions with other molecules. researchgate.net

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and predicting the feasibility of synthetic pathways. beilstein-journals.org The most common synthetic route to the indolizine core is the [3+2] cycloaddition reaction (a type of 1,3-dipolar cycloaddition) between a pyridinium (B92312) ylide and an electron-deficient alkene or alkyne. jbclinpharm.orgchim.itmsu.edu

DFT calculations can map out the entire potential energy surface of the reaction. researchgate.net For the synthesis of an indolizine-7-carboxylate, a plausible pathway involves the reaction of a suitably substituted pyridinium ylide with an acrylate (B77674) derivative. The key steps that can be modeled are:

Formation of the Pyridinium Ylide: Deprotonation of a pyridinium salt to form the 1,3-dipole.

Cycloaddition: The concerted or stepwise addition of the ylide to the dipolarophile. DFT calculations can distinguish between these pathways by locating the relevant transition state(s). mdpi.commdpi.com

Aromatization: Elimination of a leaving group or oxidation to form the final aromatic indolizine ring.

By calculating the Gibbs free energy (ΔG) of reactants, intermediates, transition states (TS), and products, a detailed energy profile can be constructed. The highest energy barrier along this profile determines the reaction's rate-determining step. researchgate.net These calculations can predict regioselectivity and stereoselectivity, guiding the development of efficient synthetic protocols. researchgate.netbohrium.com

Table 3: Illustrative Gibbs Free Energy Profile for a [3+2] Cycloaddition Pathway to an Indolizine

| Reaction Step | Species | Relative ΔG (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Ylide + Alkyne) | 0.0 | Starting Materials |

| 2 | Transition State 1 (TS1) | +15.5 | [3+2] Cycloaddition Barrier |

| 3 | Dihydroindolizine Intermediate | -25.0 | Initial Cycloadduct |

| 4 | Transition State 2 (TS2) | -5.0 | Oxidation/Aromatization Barrier |

This table is interactive. You can sort and filter the data. Note: These are hypothetical but representative values for an indolizine synthesis based on similar computed mechanisms. beilstein-journals.orgmdpi.com

Structure-Reactivity Correlations from Computational Data

Computational data can be used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity correlations. nih.govresearchgate.net For indolizine derivatives, reactivity is largely governed by the energies and distributions of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The location of the HOMO often indicates the site of electrophilic attack. For indolizines, the HOMO is typically localized on the five-membered ring, particularly at the C1 and C3 positions, consistent with experimental observations of electrophilic substitution occurring at these sites. chim.it

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy implies greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a descriptor of chemical reactivity and kinetic stability. stackexchange.com A smaller gap generally suggests higher reactivity. wuxiapptec.comrsc.org

By calculating these properties for a series of indolizine-7-carboxylate analogs with different substituents on the phenethyl ring or the indolizine core, one can build a predictive model. For instance, adding an electron-donating group (e.g., methoxy) to the phenyl ring would be expected to raise the HOMO energy, making the molecule more susceptible to oxidation and potentially increasing its reactivity towards electrophiles. Conversely, an electron-withdrawing group (e.g., nitro) would lower both the HOMO and LUMO energies, making the molecule less reactive towards electrophiles but more susceptible to nucleophilic attack. researchgate.netacs.org

Table 4: Predicted Effect of Substituents on Frontier Orbital Energies and Reactivity of Indolizine Analogs

| Substituent (on Phenyl Ring) | Nature | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Reactivity toward Electrophiles |

|---|---|---|---|---|

| -OCH₃ | Electron-donating | Increase | Slight Increase | Increased |

| -CH₃ | Weakly donating | Slight Increase | Negligible | Slightly Increased |

| -H | Reference | Reference | Reference | Reference |

| -Cl | Weakly withdrawing | Decrease | Decrease | Decreased |

This table is interactive. You can sort and filter the data.

Advanced Analytical Characterization Methodologies for Indolizine 7 Carboxylates

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating the target compound from reaction precursors, byproducts, and impurities, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of indolizine (B1195054) derivatives due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Development of a robust HPLC method for 4-methylphenethyl indolizine-7-carboxylate would typically involve a reversed-phase approach.

Method development would focus on optimizing several key parameters to achieve efficient separation with good peak symmetry and resolution. A typical starting point would be a C18 stationary phase, valued for its hydrophobic character which is well-suited for retaining the largely aromatic indolizine structure. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by suppressing the ionization of any residual acidic or basic functional groups.

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally preferred over isocratic elution. This allows for the effective separation of compounds with a range of polarities and ensures that more retained impurities are eluted in a reasonable time. semanticscholar.orgresearchgate.net

A hypothetical HPLC gradient for analyzing this compound is presented below.

| Time (minutes) | % Acetonitrile | % Water (0.1% TFA) | Flow Rate (mL/min) |

| 0.0 | 40 | 60 | 1.0 |

| 20.0 | 95 | 5 | 1.0 |

| 25.0 | 95 | 5 | 1.0 |

| 25.1 | 40 | 60 | 1.0 |

| 30.0 | 40 | 60 | 1.0 |

This is an illustrative table representing a typical gradient profile.

Validation of the developed method is critical and would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.orgresearchgate.net This ensures the method is reliable and reproducible for its intended purpose, such as purity determination or quantitative analysis.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net However, indolizine esters like this compound generally possess low volatility due to their molecular weight and polar functional groups, making them unsuitable for direct GC analysis. researchgate.netsigmaaldrich.com To overcome this limitation, the compound can be chemically modified into a more volatile derivative. researchgate.net

This derivatization process typically targets active hydrogen functional groups. gcms.cz For instance, if the ester is hydrolyzed to the corresponding indolizine-7-carboxylic acid, the polar carboxylic acid group (-COOH) can be derivatized. Common derivatization strategies include: researchgate.net

Silylation: This is a widely used method where the active hydrogen of the carboxylic acid is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this transformation, significantly increasing the volatility of the analyte. sigmaaldrich.com

Alkylation/Esterification: This process converts the carboxylic acid back into a different, often more volatile, ester (e.g., a methyl or ethyl ester). Reagents like diazomethane (B1218177) or alcohols in the presence of an acid catalyst can be used.

Acylation: This involves converting the carboxylic acid into an anhydride (B1165640) or another related derivative.

Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on retention time and mass fragmentation patterns. The choice of GC column, typically a capillary column with a nonpolar or medium-polarity stationary phase, and the oven temperature program are critical parameters for achieving good separation.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the atoms. core.ac.uk

For this compound, the ¹H NMR spectrum would show distinct signals for each unique proton. The protons on the indolizine core typically appear in the aromatic region (δ 6.5-9.0 ppm). rsc.orgnipne.ro Specific chemical shifts and coupling constants (J-values) allow for the assignment of protons at positions 1, 2, 3, 5, 6, and 8. The protons of the 4-methylphenethyl group would appear as characteristic signals: a singlet for the methyl group (CH₃), and two triplets for the ethyl bridge (-CH₂-CH₂-), along with signals for the para-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is particularly diagnostic, appearing significantly downfield (δ 160-170 ppm). rsc.orgoregonstate.edu The carbons of the indolizine ring and the phenethyl group would appear in the aromatic and aliphatic regions, respectively. nipne.ro Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments. nipne.ro

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~164 |

| Indolizine-H5 | ~8.0-8.3 (d) | ~125 |

| Indolizine-H6 | ~6.8-7.1 (t) | ~113 |

| Indolizine-H8 | ~7.4-7.7 (d) | ~118 |

| Indolizine-C7 | - | ~131 |

| Phenethyl-CH₂ | ~3.0-3.2 (t) | ~35 |

| Phenethyl-CH₂ | ~4.4-4.6 (t) | ~65 |

| Aromatic-H (p-tolyl) | ~7.1-7.3 (d) | ~129 |

| Aromatic-C (p-tolyl) | - | ~130, ~137 |

| Methyl-H (p-tolyl) | ~2.3-2.4 (s) | ~21 |

This table presents predicted chemical shift ranges based on data from analogous indolizine structures. rsc.orgnipne.ro Actual values may vary.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound. nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺. HRMS analyzers (e.g., Time-of-Flight or Orbitrap) can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition. mdpi.com This data is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential isomers.

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this experiment, the parent ion ([M+H]⁺) is isolated and fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides valuable insights into the compound's structure, often showing characteristic losses of neutral fragments corresponding to different parts of the molecule, such as the cleavage of the ester bond. mdpi.commiamioh.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing in the range of 1700-1725 cm⁻¹. researchgate.net

Other key absorptions would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the methyl and ethyl groups.

Aromatic C=C stretching: A series of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-O stretching: A strong band for the ester C-O bond, typically appearing in the 1100-1300 cm⁻¹ region.

The specific fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used to confirm the identity of the compound by comparison with a reference spectrum.

Hyphenated Analytical Systems (e.g., LC-MS/MS)

The characterization of complex organic molecules such as this compound necessitates highly selective and sensitive analytical techniques. Hyphenated systems, which couple a separation technique with a detection technique, are indispensable for this purpose. nih.govajpaonline.com Among these, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as a premier analytical tool for the definitive identification and quantification of indolizine derivatives in various matrices.

The power of LC-MS/MS lies in its combination of the superior separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. ajrconline.org The LC component separates the target analyte, this compound, from other components in a sample mixture based on its physicochemical properties, such as polarity. For N-containing heterocycles like indolizines, reversed-phase chromatography using a C18 column is a common approach, where a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid to facilitate ionization) is used to elute compounds from a nonpolar stationary phase. nih.govmdpi.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently employed soft ionization technique that generates intact protonated molecules ([M+H]+) of the analyte with minimal fragmentation. In the case of this compound (molecular formula: C₂₄H₂₁NO₂), the ESI source would generate a parent ion with a specific mass-to-charge ratio (m/z).

This parent ion is then selected in the first mass analyzer (Q1) and subjected to collision-induced dissociation (CID) in a collision cell (Q2). This process breaks the parent ion into characteristic fragment ions (product ions). The final mass analyzer (Q3) separates these product ions, which are then detected. This process of selecting a parent ion and monitoring its specific fragment ions is known as Multiple Reaction Monitoring (MRM) and provides an exceptionally high degree of selectivity and sensitivity for quantitative analysis. nih.gov

Detailed research findings on the specific LC-MS/MS fragmentation of this compound are not extensively available in public literature. However, based on its chemical structure, a predictive fragmentation pattern can be proposed. The primary fragmentation pathways would likely involve the cleavage of the ester linkage and the phenethyl side chain. The indolizine core itself is relatively stable, but specific cleavages can provide structural confirmation. nih.govscirp.org

A hypothetical LC-MS/MS analysis would yield data similar to that presented in the tables below. Table 1 outlines the predicted mass spectrometric parameters for the parent ion, and Table 2 details the major predicted product ions that would be monitored for structural confirmation and quantification.

Table 1: Predicted Mass Spectrometric Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₄H₂₁NO₂ |

| Monoisotopic Mass | 355.1572 g/mol |

| Ionization Mode | ESI Positive |

| Parent Ion (Precursor Ion) [M+H]⁺ | 356.1645 m/z |

| Collision Energy | Optimized for maximum fragmentation |

Table 2: Predicted Product Ions from MS/MS Fragmentation of [M+H]⁺

| Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 236.0652 | [M+H - C₈H₉O]⁺ (Loss of 4-methylphenethyl group) |

| 188.0706 | [M+H - C₁₀H₁₁O₂]⁺ (Loss of 4-methylphenethyl ester group, resulting in indolizine core) |

| 105.0699 | [C₈H₉]⁺ (4-methylphenethyl cation) |

The combination of a specific retention time from the LC separation with the unique transition of a parent ion to its product ions provides a highly definitive method for the analysis of this compound. This approach is crucial for its detection in complex mixtures, characterization of its purity, and for metabolic or stability studies.

Q & A

Q. What are the primary synthetic routes for 4-methylphenethyl indolizine-7-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step strategies, including cyclization of substituted pyridines or indole precursors followed by functionalization. Key steps include:

- Cyclocondensation : Formation of the indolizine core via cyclization of pyridine derivatives with α,β-unsaturated carbonyl compounds .

- Esterification : Introduction of the carboxylate group using methyl or ethyl esters under anhydrous conditions .

- Phenethylation : Alkylation at the indolizine nitrogen using 4-methylphenethyl halides in the presence of a base (e.g., K2CO3) .

Q. Optimization strategies :

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

- <sup>1</sup>H NMR identifies substituent positions (e.g., δ 7.3–7.8 ppm for aromatic protons, δ 4.2–4.3 ppm for ester methylene groups) .

- <sup>13</sup>C NMR confirms carbonyl carbons (δ 165–170 ppm) and indolizine ring carbons .

Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 327.2 [M+H]<sup>+</sup>) and fragmentation patterns .

Elemental Analysis : Validates purity (>95%) and stoichiometry .

HPLC : Assesses purity and identifies byproducts using C18 columns with UV detection .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer potency) are addressed through:

- Structural benchmarking : Compare substituent effects using analogs like methyl 8-methoxyindolizine-7-carboxylate (antimicrobial) vs. brominated derivatives (enhanced cytotoxicity) .

- Dose-response studies : Establish EC50 values under standardized assays (e.g., DPPH scavenging for antioxidants, MIC for antibacterials) .

- Target validation : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase-2 or kinase targets .

Q. Example :

| Compound | Activity (IC50, μM) | Target | Reference |

|---|---|---|---|

| Methyl 8-methoxyindolizine-7-carboxylate | 12.5 (Antimicrobial) | Bacterial gyrase | |

| Brominated analog | 5.8 (Anticancer) | Topoisomerase II |

Q. How can computational methods predict the reactivity and pharmacological potential of this compound?

Methodologies :

- DFT calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps (e.g., electron-deficient indolizine rings favor nucleophilic attack) .

- Molecular dynamics (MD) : Simulate binding stability with biological targets (e.g., >90% occupancy in enzyme active sites over 100 ns simulations) .

- ADMET profiling : Use tools like SwissADME to estimate logP (2.1–3.5), BBB permeability, and CYP450 interactions .

Q. Case study :

- LogP : Experimental (2.8) vs. predicted (2.6) values align, suggesting moderate lipophilicity for blood-brain barrier penetration .

Q. What are the key challenges in designing stable formulations of this compound for in vivo studies?

- Degradation pathways : Hydrolysis of the ester group under physiological pH (t1/2 = 4–6 hours) necessitates prodrug strategies (e.g., tert-butyl esters) .

- Solubility : Low aqueous solubility (<0.1 mg/mL) requires nanoemulsions or cyclodextrin complexes .

- Metabolic stability : CYP3A4-mediated oxidation identified via liver microsome assays .

Q. How do structural modifications at the indolizine 7-position influence bioactivity?

- Carboxylate vs. hydroxyl : Esterification (7-carboxylate) enhances membrane permeability vs. 7-hydroxy analogs, which show higher solubility but lower bioavailability .

- Substituent effects : Electron-withdrawing groups (e.g., Br, F) at position 8 increase cytotoxicity (e.g., IC50 reduced by 40% in brominated derivatives) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the antioxidant activity of indolizine derivatives?

Q. Example :

| Derivative | IC50 (μM) | Assay Condition |

|---|---|---|

| 7-Amino-3-benzoyl analog | 18.7 ± 1.2 | Standard DPPH |

| Same derivative | 45.3 ± 3.1 | Thiol-masked assay |

Q. What experimental controls are critical for validating the anticancer activity of this compound?

- Positive controls : Use cisplatin or doxorubicin in cytotoxicity assays (e.g., MTT) .

- Off-target checks : Include kinase profiling panels to rule out nonspecific inhibition .

- Metabolic controls : Co-administer CYP inhibitors (e.g., ketoconazole) to assess metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.